(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Description
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Biological Activity
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety and an isoxazole ring, both of which are linked through a carboxamide group. These structural elements suggest a variety of pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of the compound is C19H20N2O5S with a molecular weight of 388.4 g/mol. The presence of methoxy and amide groups enhances its potential reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit several biological activities:
-
Antimicrobial Activity :
- Similar compounds have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- For example, derivatives of benzo[d]thiazole have been reported to inhibit Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
-
Anticancer Potential :
- The structural components are associated with cytotoxic effects on cancer cell lines. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, although specific data on this compound's activity is limited.
-
Molecular Docking Studies :
- Computational studies suggest that the compound can effectively bind to key bacterial proteins such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively . Binding energies comparable to established antibiotics indicate potential therapeutic applications.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazolopyridine Derivatives : A study evaluated various thiazolopyridine derivatives for their antimicrobial properties. Among them, one compound displayed potent activity against multiple pathogens, demonstrating the relevance of structural modifications in enhancing efficacy .
- Cytotoxicity Assays : In a cytotoxicity evaluation using MTT assays on HaCat and Balb/c 3T3 cells, certain derivatives exhibited promising results, indicating their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Methylbenzo[d]thiazole | Methyl group on thiazole | Antimicrobial |
2-Aminobenzothiazole | Amine group substitution | Anticancer |
7-Methoxybenzo[d]thiazole | Methoxy group on thiazole | Antiviral |
This comparison illustrates the diversity within the benzo[d]thiazole family and highlights how variations in functional groups can influence biological activity.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-7-9(17-22-8)14(19)16-15-18(2)12-10(20-3)5-6-11(21-4)13(12)23-15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLBYNKSZXSGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.